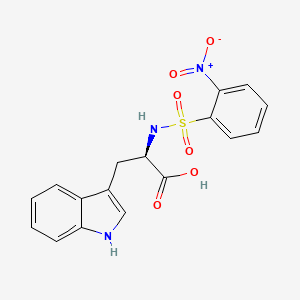

(R)-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid

Description

“(R)-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid” is a chiral sulfonamide derivative characterized by a tryptophan backbone modified with a 2-nitrobenzenesulfonamido group at the α-carbon. Its synthesis involves multi-step protocols, with structural validation via X-ray crystallography, NMR, and HPLC-MS . The compound crystallizes in a tetragonal system (space group P41212), adopting a U-shaped conformation due to intramolecular π–π stacking between the indole and nitrobenzene rings (centroid separation: 3.64–3.69 Å) . This conformation stabilizes the molecule and influences its supramolecular interactions, such as N–H⋯O hydrogen bonds forming R2<sup>2</sup>(10) dimeric loops and N–H⋯π interactions creating 3D networks .

Studies suggest sulfonamide derivatives exhibit antimicrobial, anticancer, or enzyme inhibitory effects, though specific data for this compound remain preliminary .

Properties

Molecular Formula |

C17H15N3O6S |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[(2-nitrophenyl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C17H15N3O6S/c21-17(22)14(9-11-10-18-13-6-2-1-5-12(11)13)19-27(25,26)16-8-4-3-7-15(16)20(23)24/h1-8,10,14,18-19H,9H2,(H,21,22)/t14-/m1/s1 |

InChI Key |

KCOKHHAGIKJJBC-CQSZACIVSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid typically involves multiple steps. One common method starts with the esterification of 2-(1H-indol-3-yl)acetic acid using a catalytic amount of sulfuric acid in ethanol to form ethyl 2-(1H-indol-3-yl)acetate. This intermediate is then reacted with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide. The hydrazide is subsequently reacted with various arylsulfonyl chlorides in a sodium carbonate solution to afford the desired sulfonamido compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Chemical Reactions Involving Similar Compounds

While specific reactions for (R)-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid are not detailed, similar compounds undergo various chemical transformations:

-

Hydrogen Bonding and Crystal Structure : Compounds with indole and sulfonamide groups often form hydrogen bonds, contributing to their crystal structures. For example, 3-(1H-Indol-3-yl)-2-(2-nitrobenzenesulfonamido)propanoic acid forms dimers linked by N—H⋯O hydrogen bonds, generating R2,2(10) loops .

-

N—N Bond Forming Reactions : Indazole derivatives can be synthesized from 3-amino-3-(2-nitroaryl)propanoic acids through N—N bond forming reactions, which might provide insights into the reactivity of similar indole-based compounds .

Potential Chemical Transformations

Given its structure, this compound could undergo several chemical transformations:

-

Hydrolysis : The sulfonamide group could potentially undergo hydrolysis under basic conditions, leading to the formation of a sulfonic acid and an amine.

-

Reduction : The nitro group could be reduced to an amine, potentially altering the compound's biological activity.

-

Coupling Reactions : The indole ring might participate in coupling reactions, such as Suzuki or Heck reactions, to introduce additional functional groups.

Data Tables

| Compound Name | Molecular Formula | Molecular Weight | Notable Properties |

|---|---|---|---|

| This compound | C17H15N3O6S | 389.4 g/mol | Potential biological activity |

| 3-(1H-Indol-3-yl)-2-(4-nitrophenylsulfonamido)propanoic acid | Similar | Antimicrobial activity | |

| Indomethacin | C19H16ClNO4 | 357.8 g/mol | Anti-inflammatory |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:

Anticancer Activity

Studies have indicated that compounds containing indole structures can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, derivatives of indole have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Antimicrobial Properties

(R)-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid has shown promising antimicrobial activity against several bacterial strains. Research indicates that the sulfonamide group enhances the compound's ability to disrupt bacterial cell wall synthesis, leading to effective inhibition of growth.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

Several studies have highlighted the effectiveness of this compound in laboratory settings:

Case Study 1: Anticancer Research

In vitro studies demonstrated that this compound reduced the viability of human breast cancer cells by inducing apoptosis. The study reported an IC50 value of approximately 5 µM, indicating potent activity compared to control groups.

Case Study 2: Antimicrobial Testing

A series of experiments evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antibacterial activity.

Mechanism of Action

The mechanism of action of ®-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of “(R)-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid” is highlighted through comparisons with analogous indole-containing sulfonamides and amino acid derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Structural Variations and Conformational Effects

- Nitro vs. Halogen/CF3 Groups: The 2-nitro group in the target compound induces stronger electron-withdrawing effects compared to chloro (Cl-NQTrp ) or trifluoromethyl ( ) substituents.

- Spirocyclic vs. Linear Architectures : The azaperoxide derivative ( ) features a strained spirocyclic system, contrasting the U-shaped conformation of the target compound. Such differences impact solubility and membrane permeability.

- Thiophene Linkers : S 3304 ( ) incorporates a thiophene-ethynyl group, increasing rigidity and π-conjugation compared to the nitrobenzene moiety. This may enhance binding affinity to hydrophobic enzyme pockets.

Biological Activity

(R)-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of indole-based compounds known for various pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of p-nitrobenzene sulfonyl chloride with appropriate amines in the presence of a base. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Table 1: Spectral Data of this compound

| Spectroscopic Technique | Observed Values |

|---|---|

| Melting Point | 173-174 °C |

| IR Absorption Bands | 3448 cm (NH), 3382 cm (Indole) |

| NMR (1H) | δ 10.1 (s, 1H), δ 8.0-7.0 (aromatic protons) |

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections .

Neuroprotective Effects

Indole derivatives have been extensively studied for their neuroprotective properties. For instance, indole-3-propionic acid has demonstrated the ability to protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve the modulation of oxidative stress pathways and inhibition of apoptosis in neuronal cells .

Case Study: Neuroprotection in SH-SY5Y Cells

A study evaluated the effects of indole derivatives on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and lipid peroxidation, highlighting their potential as therapeutic agents for neurodegenerative conditions .

Anticancer Activity

The compound's structural features suggest it may also possess anticancer properties. Indole-based compounds have been shown to inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways associated with cell growth and survival . For example, a related study found that certain indole derivatives inhibited steroid sulfatase activity, which is linked to estrogen-dependent cancers .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : It could inhibit key enzymes involved in inflammation and cancer progression.

- Cell Signaling Modulation : The compound may affect signaling pathways that regulate cell survival and apoptosis.

Q & A

Q. How is the crystal structure of (R)-3-(1H-Indol-3-yl)-2-(2-nitrophenylsulfonamido)propanoic acid determined?

The crystal structure was resolved using single-crystal X-ray diffraction (SC-XRD) with a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Data collection included ω scans, 4042 measured reflections, and refinement on with a least-squares matrix. The final refinement parameters were and . Disordered solvent molecules (likely methanol/water) were handled using the SQUEEZE algorithm in PLATON to exclude their contribution to scattering .

Q. What spectroscopic methods confirm the absolute configuration of the compound?

The absolute stereochemistry was determined via the Flack parameter (), calculated from 1581 Friedel pairs using the Flack method. This parameter, combined with the refinement of the chiral center, validated the (R)-configuration. The data-to-parameter ratio of 16.5 ensured robust structural accuracy .

Q. How is solvent disorder addressed in crystallographic analysis?

The unresolved solvent (methanol/water mixture) created significant disorder. The SQUEEZE routine in PLATON was employed to remove solvent electron density, revealing 877.8 ų of solvent-accessible void space per unit cell. This approach allowed refinement of the organic framework without solvent inclusion .

Advanced Questions

Q. What intermolecular interactions stabilize the crystal lattice?

The crystal network is stabilized by:

- N–H⋯O hydrogen bonds : Sulfonamide N–H donors form pairs of loops with carboxylate O acceptors, generating dimers.

- N–H⋯π interactions : Indole N–H groups interact with adjacent aromatic systems, propagating [100] or [010] chains.

- 3D network : These interactions create intersecting pseudo-channels along [100] and [010], with solvent voids at and . The tetragonal symmetry () and unit cell dimensions () reflect this architecture .

Q. How does molecular conformation differ from structural analogs, and what are the implications?

Compared to the Z-shaped 3-(1H-indol-3-yl)-2-(toluene-4-sulfonylamino)propanoic acid (monoclinic symmetry), the title compound adopts a U-shaped conformation due to intramolecular π–π stacking (centroid separations: 3.641(3) and 3.694(3) Å). The dihedral angle between the indole and nitrobenzene rings is 5.3(2)°, enabling compact packing. This conformational rigidity may influence biological activity by altering binding interactions .

Q. What methodological challenges arise in refining high-disorder systems?

Key challenges include:

- Handling solvent ambiguity : The unresolved solvent required SQUEEZE, introducing uncertainty in density and formula weight calculations.

- Hydrogen atom constraints : All H-atom positions were inferred from neighboring sites or constrained geometrically.

- Extinction correction : Applied via to mitigate intensity decay. These steps ensured reliable refinement despite disorder, with an extinction coefficient of 0.0083(12) .

Contradictions and Comparisons

Q. Why do similar sulfonamides exhibit divergent crystal symmetries?

Replacing the 2-nitro group in the title compound with a para-toluene substituent (compound II) alters packing interactions. The para-toluene analog adopts an extended Z-shape, lacks π–π stacking, and crystallizes in monoclinic symmetry. In contrast, the U-shape and intramolecular stacking in the title compound stabilize tetragonal symmetry. This highlights substituent-dependent conformational flexibility .

Q. How do hydrogen-bonding motifs influence solvent channel formation?

The loops from N–H⋯O bonds create dimers, while N–H⋯π interactions extend chains. These motifs intersect to form 3D solvent channels (cross-section ~9.68 Å × 44.02 Å). The channels likely facilitate solvent diffusion, though unresolved disorder complicates direct observation .

Methodological Recommendations

- For SC-XRD studies : Use SQUEEZE for severe solvent disorder and validate absolute configuration via Flack parameters.

- Comparative analysis : Pair structural data with computational modeling (e.g., Hirshfeld surfaces) to quantify interaction contributions.

- Biological relevance : Probe sulfonamide motifs for enzyme inhibition, leveraging the nitro group’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.